1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro-
Description
This compound belongs to the triazolopyridazine family, characterized by a fused bicyclic structure combining a triazole and pyridazine ring. The tetrahydro modification indicates partial saturation of the pyridazine ring, enhancing conformational flexibility compared to fully aromatic analogs. The 3-chlorophenyl substituent at position 2 introduces steric and electronic effects critical for its reactivity and biological interactions .
Properties
CAS No. |
58744-04-0 |
|---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C12H12ClN3O2/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2 |
InChI Key |
ZWIVVRDOXJXMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)N(C(=O)N2C1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1H-[1,2,4]triazolo[1,2-a]pyridazine derivatives typically involves cyclocondensation reactions. For instance, the synthesis of various substituted derivatives has been achieved through cyclocondensation of hydrazines with appropriate carbonyl compounds. The structure-activity relationships (SAR) indicate that modifications at specific positions significantly influence biological activity.
Antitumor Activity
Research has demonstrated that certain derivatives of 1H-[1,2,4]triazolo[1,2-a]pyridazine exhibit promising antitumor properties. For example, a study highlighted the antitumor activity linked to inhibition of tubulin polymerization in specific derivatives. The incorporation of different substituents on the phenyl moiety allows for tuning of biological properties towards enhanced antitumoral activity .
Antimicrobial and Antifungal Effects
Compounds containing the triazole core have shown significant antimicrobial and antifungal activities. A review indicated that derivatives with a 3,4,5-trimethoxyphenyl substituent exhibited high antimicrobial efficacy. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Herbicidal Applications
The herbicidal potential of 1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione derivatives has been documented in patents. These compounds are effective against various weed species and have been formulated into herbicide products due to their ability to inhibit specific metabolic pathways in plants .
Case Study 1: Inhibition of Inducible Nitric Oxide Synthase
A study focused on the evaluation of 3-monosubstituted derivatives for their ability to inhibit inducible nitric oxide synthase (iNOS). The results indicated that aromatic substitutions at position 3 were crucial for enhancing iNOS inhibitory activity. This finding suggests potential therapeutic applications in conditions characterized by excessive nitric oxide production .
Case Study 2: Antiviral Activity
Another investigation explored the antiviral properties of related triazole derivatives against coronaviruses. The study revealed that structural variations could enhance antiviral efficacy. This highlights the versatility of the triazole framework in developing new antiviral agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The triazolopyridazine scaffold is highly tunable, with substituents at positions 2, 3, and 5 influencing physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound provides distinct electronic withdrawal compared to 4-chlorophenyl (17a) or 4-methoxyphenyl (6-2f), altering solubility and dipole moments .
- Functional Groups : Thione derivatives (e.g., ) exhibit lower melting points (~152–154°C) versus dione analogs (157–159°C), likely due to reduced hydrogen-bonding capacity .
- Biological Relevance : Inflachromene’s chromene fusion and hydroxy group enhance its anti-inflammatory activity, contrasting with the target compound’s simpler scaffold .
Spectral and Reactivity Comparisons
- IR Spectroscopy :
- NMR Profiles :
Biological Activity
1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dione, specifically the derivative 2-(3-chlorophenyl)tetrahydro-, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H17ClN4O2
- CAS Number : 162101-47-5
- Molecular Weight : 304.77 g/mol
The compound features a triazolo-pyridazine core which contributes to its unique reactivity and biological properties. The presence of the chlorophenyl group enhances its chemical stability and potential interactions with biological targets.
Research indicates that 1H-[1,2,4]Triazolo[1,2-a]pyridazine derivatives may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to bind to specific enzymes and receptors, modulating their activity. This interaction can inhibit enzyme function by occupying active sites or altering receptor conformation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The mechanism likely involves disruption of microbial cellular processes.
- Anticancer Properties : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds indicate their potency in inhibiting tumor growth.
Anticancer Activity
A notable study evaluated the anticancer efficacy of various triazolo-pyridazine derivatives. One compound exhibited IC50 values of:
- A549 Cell Line : 0.83 ± 0.07 μM
- MCF-7 Cell Line : 0.15 ± 0.08 μM
- HeLa Cell Line : 2.85 ± 0.74 μM
These results highlight the compound's potential as a c-Met kinase inhibitor, which is crucial in cancer progression .
Enzyme Inhibition Studies
Investigations into the inhibitory effects on inducible nitric oxide synthase (iNOS) revealed that certain derivatives could significantly reduce iNOS activity, suggesting a role in inflammatory processes .
Comparative Biological Activity Table
| Compound | Activity Type | Target | IC50 Value (μM) |
|---|---|---|---|
| 1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dione | Anticancer | A549 | 0.83 ± 0.07 |
| 1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dione | Anticancer | MCF-7 | 0.15 ± 0.08 |
| 1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dione | Anticancer | HeLa | 2.85 ± 0.74 |
| Derivative X | iNOS Inhibition | iNOS | Not Specified |
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : Due to its anticancer properties and ability to inhibit key signaling pathways.
- Antimicrobial Agents : Potential use in developing new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs : By modulating nitric oxide synthase activity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(3-chlorophenyl)tetrahydro-1H-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2H)-dione using Grignard reagents?
- Methodology :
- Dissolve the precursor (e.g., tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives) in dry THF under inert conditions.
- Add Grignard reagents (e.g., alkyl or aryl magnesium halides) dropwise at 0°C, followed by stirring at room temperature overnight .
- Quench the reaction with water, wash with 2M NaOH, and extract with ethyl ether.
- Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product .
- Critical Factors : Stoichiometric ratios (1.5–3 equivalents of Grignard reagent), solvent purity, and controlled temperature to avoid side reactions.
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?
- Key NMR Signals :
- ¹H NMR : Look for aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm) and characteristic peaks for the tetrahydro-pyridazine ring (δ 2.5–4.0 ppm for CH₂/CH groups) .
- ¹³C NMR : Confirm the carbonyl group (C=O) at ~165–170 ppm and aromatic carbons (110–140 ppm) .
Advanced Research Questions
Q. How can conflicting yield data from different synthesis routes be analyzed and resolved?
- Case Study :
- reports yields up to 81% using optimized Grignard conditions, while notes lower purity (64%) for similar triazolopyridazine derivatives.
- Resolution Strategies :
Reagent Purity : Ensure Grignard reagents are freshly prepared to avoid moisture-induced decomposition .
Workup Optimization : Replace aqueous quenching with solid-phase extraction to minimize product loss .
Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or oxidation byproducts) .
Q. What computational methods can predict the reactivity of the triazolopyridazine core during functionalization?
- Approaches :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states for nucleophilic substitutions or cycloadditions .
- Solvent Effects : Simulate solvent interactions (e.g., THF vs. chloroform) to optimize reaction kinetics .
Q. How can regioselective functionalization of the triazolopyridazine scaffold be achieved?
- Strategies :
- Directing Groups : Introduce temporary groups (e.g., benzotriazole) to steer substitutions to specific positions, followed by removal .
- Catalysis : Use palladium catalysts for C–H activation at the pyridazine ring’s electron-deficient sites .
Data Analysis and Optimization
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Techniques :
- HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient (retention time: ~1.7 minutes) .
- TGA/DSC : Evaluate thermal stability (decomposition onset >200°C) to guide storage conditions .
- Challenges : Address hygroscopicity by storing under nitrogen or using desiccants.
Q. How can reaction scalability be balanced with yield and purity?
- Scale-Up Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
